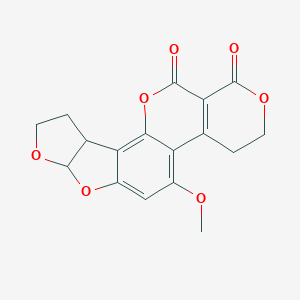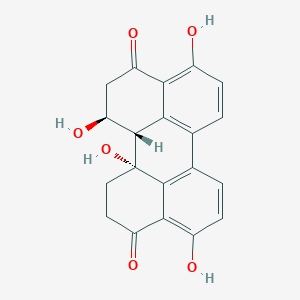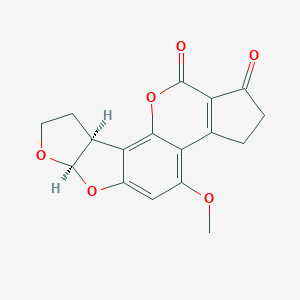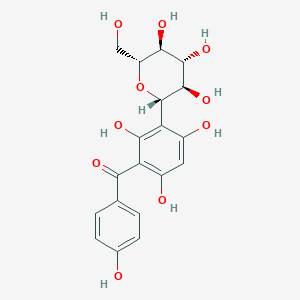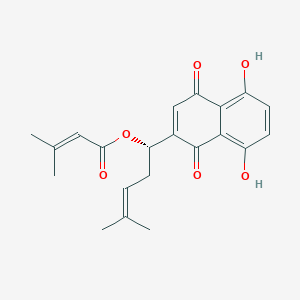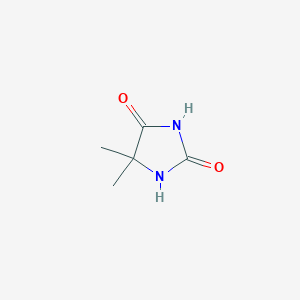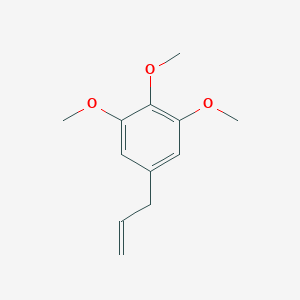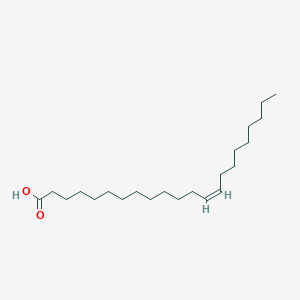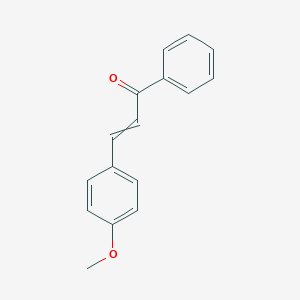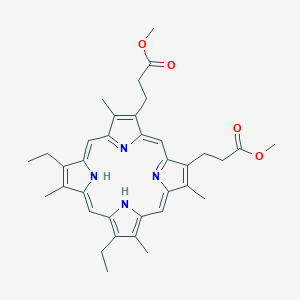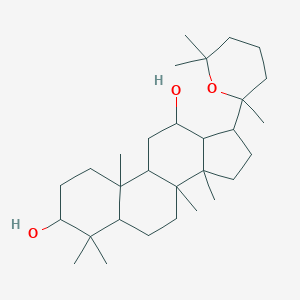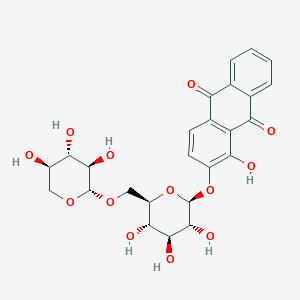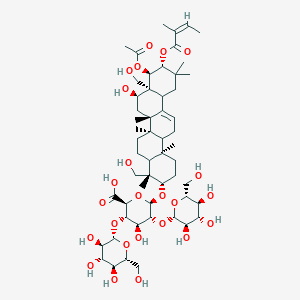
Escin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound has been used in traditional medicine for centuries and has gained attention in modern pharmacology for its therapeutic potential .
Mechanism of Action
Target of Action
Escin, also known as beta-Escin, is a mixture of triterpenoid saponins extracted from the horse chestnut seeds (Aesculus hippocastanum) . It has been actively investigated for its potential activity against diverse cancers . It exhibits anti-cancer effects in many cancer cell models including lung adenocarcinoma, hepatocellular carcinoma, and leukemia . The beneficial effects of this compound can be attributed to its inhibition of proliferation and induction of cell cycle arrest .
Mode of Action
This compound interacts with its targets to produce effects through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . In endothelial cells, this compound potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity .
Biochemical Pathways
The ten canonical pathways most significantly modulated with β-escin treatment emphasize the importance of the increased cholesterol synthesis in β-escin-treated endothelial cells . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation . These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Pharmacokinetics
In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration (Cmax) achieved about 4 hours after administration, and about two-thirds is subsequently excreted via bile .
Result of Action
The molecular and cellular effects of this compound’s action include its ability to interfere with cell membranes, which has been recognized as one of its most characteristic features . A large number of biological effects of β-escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis .
Action Environment
The efficacy of this compound in compositions with other approved drugs to accomplish synergy and increased bioavailability broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .
Biochemical Analysis
Biochemical Properties
Escin interacts with various enzymes, proteins, and other biomolecules. It potently induces cholesterol synthesis in endothelial cells . This interaction with cholesterol synthesis is a key aspect of its biochemical role.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently induces cholesterol synthesis in endothelial cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed a dose-dependent chemopreventive effect of β-escin on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts in F344 rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Escin is typically extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first defatted using organic solvents such as hexane. The defatted seeds are then subjected to extraction with aqueous alcohol solutions, followed by purification steps involving precipitation, filtration, and chromatography to isolate the this compound saponins .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are processed in a similar manner to the laboratory extraction, but on a larger scale. The defatting, extraction, and purification steps are optimized for efficiency and yield. The final product is a purified mixture of this compound saponins, which can be further processed into various pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Escin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can yield its aglycone, protoescigenin, and sugar moieties. Oxidation reactions can modify the triterpenoid structure, while esterification can introduce new functional groups to the molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis conditions are commonly used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Esterification: Organic acids such as acetic acid or angelic acid can be used to esterify this compound under appropriate conditions.
Major Products Formed
Protoescigenin: The aglycone obtained from hydrolysis of this compound.
Oxidized Derivatives: Various oxidized forms of this compound resulting from oxidation reactions.
Esterified this compound: This compound molecules with ester groups introduced through esterification reactions.
Scientific Research Applications
Escin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its surfactant properties and its ability to form micelles. It is used in the formulation of various drug delivery systems and as a natural emulsifier in cosmetic products .
Biology
In biological research, this compound is used to study cell membrane permeability and its effects on cellular processes. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is widely used for its anti-inflammatory and anti-edematous effects. It is used to treat conditions such as chronic venous insufficiency, hemorrhoids, and post-surgical edema. This compound has also shown potential in cancer therapy due to its ability to inhibit tumor growth and metastasis .
Industry
In the industrial sector, this compound is used as a natural biosurfactant in various applications, including the formulation of detergents and cleaning agents. Its ability to reduce surface tension makes it valuable in the production of emulsions and foams .
Comparison with Similar Compounds
Escin is unique among triterpenoid saponins due to its specific combination of sugar moieties and aglycone structure. Similar compounds include other saponins such as ginsenosides from ginseng and glycyrrhizin from licorice. While these compounds share some pharmacological properties with this compound, such as anti-inflammatory and anti-edematous effects, this compound is particularly noted for its venotonic properties and its ability to enhance vascular health .
List of Similar Compounds
Ginsenosides: Saponins derived from ginseng with various pharmacological effects.
Glycyrrhizin: A saponin from licorice with anti-inflammatory and antiviral properties.
Dioscin: A saponin from Dioscorea species with anti-cancer and anti-inflammatory effects.
Properties
CAS No. |
11072-93-8 |
|---|---|
Molecular Formula |
C55H86O24 |
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |
InChI Key |
AXNVHPCVMSNXNP-ZELRDNAQSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Key on ui other cas no. |
6805-41-0 11072-93-8 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Aescin Aescusan beta Aescin beta Escin beta-Aescin beta-Escin Escin Escina Eskuzan Fepalitan Feparil Flebostasin Opino opino biomo opino-biomo opinobiomo Reparil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


